R78206

Antiviral potency Poliovirus Capsid binder

Poliovirus research demands precise capsid stabilization-generic analogs fail to deliver the potency and procapsid half-life required for reproducible structural and mechanistic studies. R78206 is the solution. • PV1 EC50: 0.76 µM-13-fold more potent than pirodavir, >130-fold vs pleconaril. • Extends procapsid half-life from <1 min to 1 day at 44°C, enabling cryo-EM. • Full virion thermal stabilization at 0.2 µM-5-fold lower than WIN 51711. R78206 (CAS 124436-97-1), ≥98% purity, standard packs 10-100 mg, bulk custom. In stock.

Molecular Formula C22H29N3O3
Molecular Weight 383.5 g/mol
CAS No. 124436-97-1
Cat. No. B1678728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR78206
CAS124436-97-1
Synonymsethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate
R 78206
R-78206
Molecular FormulaC22H29N3O3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCCCC2CCN(CC2)C3=NN=C(C=C3)C
InChIInChI=1S/C22H29N3O3/c1-3-27-22(26)19-7-9-20(10-8-19)28-16-4-5-18-12-14-25(15-13-18)21-11-6-17(2)23-24-21/h6-11,18H,3-5,12-16H2,1-2H3
InChIKeyUEIUDEUUVLYRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R78206 Antiviral Capsid Binder


R78206 (CAS 124436-97-1), chemically defined as ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate, is a pyridazinamine derivative and a well-characterized capsid-binding antiviral agent [1]. It functions by specifically binding to the poliovirus (PV) capsid, thereby stabilizing the virion structure and inhibiting the conformational changes necessary for viral uncoating and RNA release [2]. As a structural analog of pirodavir (R77975), R78206 belongs to the class of capsid binders/inhibitors investigated for their potential role in poliovirus containment and eradication strategies [3].

Why R78206 Cannot Be Substituted


Generic substitution among antiviral capsid binders is precluded by significant, quantifiable differences in antiviral potency, viral strain specificity, and capsid stabilization efficiency. Compounds such as pirodavir (R77975), pleconaril, and WIN 51711 share a common mechanistic class with R78206 but exhibit divergent quantitative profiles in head-to-head studies [1]. For instance, while R78206 demonstrates sub-micromolar EC50 values across poliovirus serotypes 1, 2, and 3, its parent compound pirodavir shows markedly reduced potency against PV1, and pleconaril displays negligible activity against PV1 [1]. Furthermore, direct comparative assays reveal that R78206 requires a 5-fold lower concentration than WIN 51711 to achieve full thermal stabilization of poliovirus virions, and uniquely extends procapsid stability from under one minute to one day [2]. These differential data underscore that substituting R78206 with a related analog without empirical validation would compromise the reproducibility of assays dependent on its specific potency and stabilizing properties.

R78206 Comparative Evidence


Superior Potency Against PV1

R78206 demonstrates a markedly lower EC50 (0.76 ± 0.18 µM) against poliovirus type 1 (PV1) compared to both pleconaril (>100 µM) and its parent compound pirodavir (10 ± 1 µM) [1]. This indicates a >130-fold higher potency than pleconaril and a 13-fold higher potency than pirodavir against PV1 in the same cytopathic effect (CPE) reduction assay system.

Antiviral potency Poliovirus Capsid binder EC50 comparison

Enhanced Anti-PV3 Activity

Against poliovirus type 3 (PV3), R78206 exhibits an EC50 of 0.11 ± 0.10 µM, which is 5-fold more potent than the 0.56 ± 0.03 µM EC50 observed for pirodavir under identical assay conditions [1]. The difference reflects the impact of the structural modification (propyl linker in R78206 vs. ethyl linker in pirodavir) on capsid-binding affinity for PV3.

Antiviral potency Poliovirus type 3 Capsid binder EC50 comparison

Thermal Stabilization vs WIN 51711

In direct comparative thermal stabilization assays, the minimum concentration of R78206 required for full stabilization of poliovirus virions at 46°C was 0.2 µM, compared to 1.0 µM for WIN 51711 [1]. This 5-fold lower requirement indicates superior capsid-binding efficiency and stabilizing potency under thermal stress conditions.

Capsid stabilization Thermal stability Poliovirus Minimum effective concentration

Unique Procapsid Stabilization

R78206 was identified as the most efficient stabilizer of Mahoney procapsids, extending the half-life of N-specific epitopes at 44°C from less than 1 minute (untreated control) to 1 day [1]. This represents a >1,440-fold increase in procapsid stability, a property not reported to the same magnitude for comparator compounds in the same study.

Procapsid Thermal stability Half-life extension Capsid assembly

Viral RNA Release Inhibition

In live-cell imaging studies using dual-labeled poliovirus (Cy5-capsid, Syto82-RNA), R78206 treatment resulted in complete inhibition of viral RNA release, serving as the negative control against which efficient RNA release was measured in untreated virus [1]. This quantitative imaging-based evidence directly validates the compound's mechanism of action—blocking the conformational change required for genome release—at the single-particle level.

Viral uncoating RNA release Live-cell imaging Mechanism of action

R78206 Application Scenarios


PV1 Replication Inhibition Assays

R78206 is the preferred capsid binder for studies targeting poliovirus type 1 (PV1) replication. With an EC50 of 0.76 ± 0.18 µM, it provides >130-fold higher potency than pleconaril and 13-fold higher potency than pirodavir in CPE reduction assays [1]. Laboratories conducting PV1 antiviral screening, mechanism-of-action studies, or evaluating combination therapies should select R78206 as the benchmark capsid-binding control to ensure robust and reproducible inhibition.

Poliovirus Assembly Intermediate Studies

R78206 is uniquely suited for structural studies involving poliovirus procapsids. Its demonstrated ability to extend procapsid half-life from <1 minute to 1 day at 44°C [1] enables the preparation and stabilization of these transient assembly intermediates for cryo-electron microscopy (cryo-EM), X-ray crystallography, and other structural determination techniques. No other characterized capsid binder has shown comparable procapsid stabilization in published comparative studies.

Live-Cell Imaging of Poliovirus Entry

R78206 serves as the established negative control for viral RNA release in live-cell imaging studies of poliovirus entry [1]. Its complete blockade of capsid conformational change and genome release makes it an indispensable reagent for researchers employing dual-labeled poliovirus particles to dissect the spatial and temporal dynamics of viral uncoating. Procurement of R78206 is essential for laboratories seeking to validate their imaging protocols against published methodologies.

Thermal Stability Assays for Vaccine Development

R78206 achieves full thermal stabilization of poliovirus virions at a 5-fold lower concentration (0.2 µM) than WIN 51711 (1.0 µM) at 46°C [1]. This makes R78206 a cost-effective and potent stabilizer for applications requiring extended virion integrity under thermal stress, including vaccine formulation research, diagnostic reagent stabilization, and viral stock preservation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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